molecular formula C12H16N2O3 B13964805 Methyl 3-amino-5-morpholinobenzoate

Methyl 3-amino-5-morpholinobenzoate

Cat. No.: B13964805
M. Wt: 236.27 g/mol
InChI Key: FLOPEBVVJZYFKA-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-morpholinobenzoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid and contains both an amino group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-morpholinobenzoate typically involves the reaction of 3-amino-5-morpholinobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

3-amino-5-morpholinobenzoic acid+methanolcatalystMethyl 3-amino-5-morpholinobenzoate+water\text{3-amino-5-morpholinobenzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 3-amino-5-morpholinobenzoic acid+methanolcatalyst​Methyl 3-amino-5-morpholinobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-morpholinobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-5-morpholinobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-morpholinobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-morpholinobenzoate: Lacks the amino group, making it less reactive in certain chemical reactions.

    3-amino-5-methylbenzoate: Lacks the morpholine ring, affecting its solubility and biological activity.

Uniqueness

Methyl 3-amino-5-morpholinobenzoate is unique due to the presence of both an amino group and a morpholine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl 3-amino-5-morpholin-4-ylbenzoate

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)9-6-10(13)8-11(7-9)14-2-4-17-5-3-14/h6-8H,2-5,13H2,1H3

InChI Key

FLOPEBVVJZYFKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2CCOCC2)N

Origin of Product

United States

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